4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine
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Overview
Description
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both chloro and pyrazolyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)pyrimidine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine or 4-alkoxy-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Cyclization Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazoloquinolines
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is unique due to the specific positioning of the chloro and pyrazolyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
CAS No. |
1482088-70-9 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-6-(2-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(2-3-12-13)6-4-8(9)11-5-10-6/h2-5H,1H3 |
InChI Key |
WMZVOJSQTPUCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NC=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
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